
2-Methyl-4'-nitroazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4’-nitroazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two phenyl rings. This compound is notable for its vibrant color and its ability to undergo reversible photoisomerization, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-nitroazobenzene typically involves the diazotization of 2-methyl-4-nitroaniline followed by a coupling reaction with benzene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
Industrial production methods for 2-Methyl-4’-nitroazobenzene may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-Methyl-4’-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Reduction: 2-Methyl-4’-aminoazobenzene.
Oxidation: 2-Carboxy-4’-nitroazobenzene.
Substitution: Various substituted azobenzenes depending on the reagents used.
科学研究应用
2-Methyl-4’-nitroazobenzene has diverse applications in scientific research:
Chemistry: Used as a chromophore in the study of photoisomerization and as a reagent in organic synthesis.
Biology: Employed in the development of photoresponsive biomaterials and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and light-responsive materials .
作用机制
The primary mechanism of action of 2-Methyl-4’-nitroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the electronic distribution and molecular geometry, enabling the compound to interact with various molecular targets and pathways. The azo group plays a crucial role in this process, facilitating the absorption of light and the subsequent isomerization .
相似化合物的比较
Similar Compounds
4’-Nitroazobenzene: Lacks the methyl group, resulting in different electronic properties and reactivity.
2-Methyl-4’-aminoazobenzene: Contains an amino group instead of a nitro group, leading to different chemical behavior.
2,4-Dihydroxy-6-methyl-4’-nitroazobenzene: Contains hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
2-Methyl-4’-nitroazobenzene is unique due to the presence of both a methyl group and a nitro group, which influence its electronic properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, particularly in the field of photoresponsive materials .
属性
CAS 编号 |
7030-18-4 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
(2-methylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2/c1-10-4-2-3-5-13(10)15-14-11-6-8-12(9-7-11)16(17)18/h2-9H,1H3 |
InChI 键 |
BIYRCZZYZWYULL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
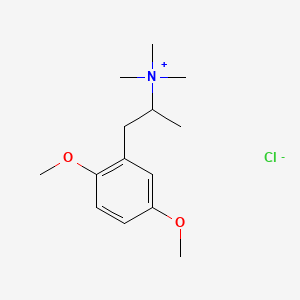
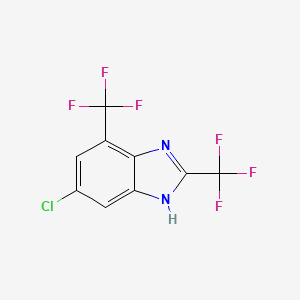
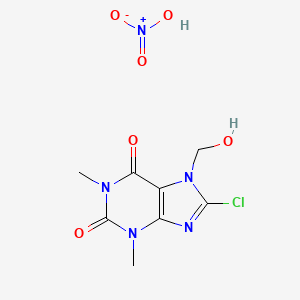


![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
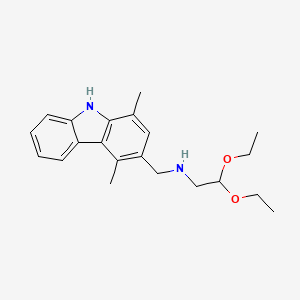
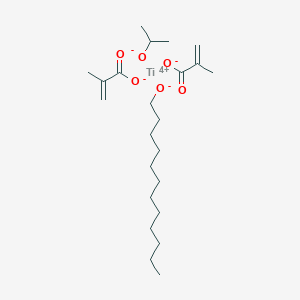

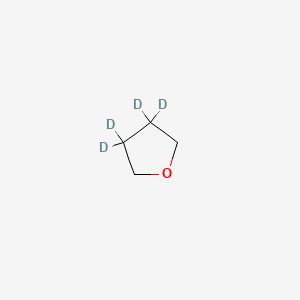
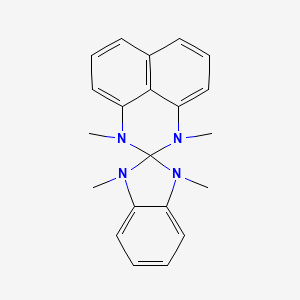
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)

